REACTION_SMILES
|
[CH2:9]1[CH2:10][O:11][CH2:12][CH2:13][NH:14]1.[CH3:15][N:16]1[CH2:17][CH2:18][CH2:19][C:20]1=[O:21].[Cl:1][c:2]1[cH:3][c:4]([NH2:8])[n:5][cH:6][cH:7]1>>[c:2]1([N:14]2[CH2:9][CH2:10][O:11][CH2:12][CH2:13]2)[cH:3][c:4]([NH2:8])[n:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1cc(Cl)ccn1
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1cc(N2CCOCC2)ccn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |